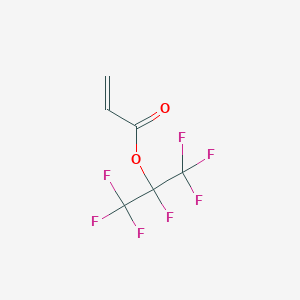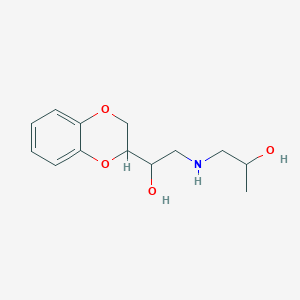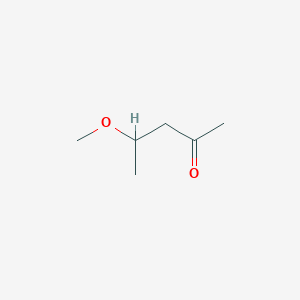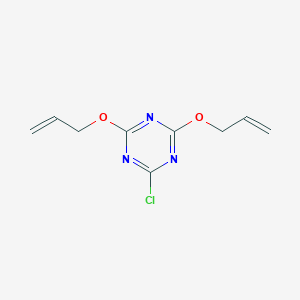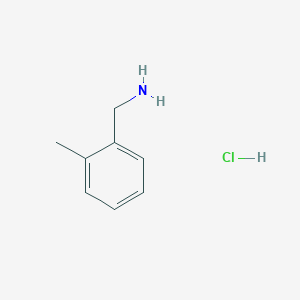![molecular formula C9H6N4 B081186 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile CAS No. 14677-11-3](/img/structure/B81186.png)
5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile
Descripción general
Descripción
5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile is a nitrogenous heterocyclic compound . It has a molecular formula of C9H6N4 and a molecular weight of 170.17 .
Synthesis Analysis
Triazoles, including 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile, can be synthesized through various methods. One common method involves the reaction of dimedone, 3-amino-1,2,4-triazole, and various benzaldehydes with cyanoacetohydrazide under mild conditions . Another approach involves the cyclization of potassium salt with hydrazine hydrate .Molecular Structure Analysis
Triazoles have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . There are two tautomeric forms of triazoles: 1,2,3-triazole and 1,2,4-triazole . The structure of 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile has been determined both experimentally and by quantum-chemical calculations .Chemical Reactions Analysis
Triazoles, including 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile, are capable of accommodating a broad range of substituents (electrophiles and nucleophiles) around their core structures . This allows for the construction of diverse novel bioactive molecules .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Triazoles, including 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile , have been extensively explored in medicinal chemistry. Their unique structure and reactivity make them valuable building blocks for drug development.
Summary of Applications
Let’s explore six specific applications:
a. Anticancer Activity
Triazoles exhibit promising anticancer properties. Researchers have synthesized derivatives of 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile as intermediates for potential anticancer drugs . These compounds are evaluated for their cytotoxic effects on cancer cells.
b. Antifungal Agents
Triazole-4-carbaldehydes, including 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile , serve as intermediates in the synthesis of antifungal agents . These compounds play a crucial role in combating fungal infections.
c. Antituberculosis Compounds
Researchers have explored triazoles as potential antituberculosis agents. The synthesis of novel derivatives, including 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile , contributes to the fight against tuberculosis .
d. Anti-Inflammatory Properties
Triazoles have anti-inflammatory effects5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile derivatives may modulate inflammatory pathways, making them relevant in treating inflammatory conditions .
e. Bioimaging Agents
Triazoles find applications in bioimaging. Researchers explore their use as contrast agents for imaging techniques, aiding in disease diagnosis and monitoring.
f. Chemical Biology and Supramolecular Chemistry
Triazoles play a pivotal role in chemical biology and supramolecular chemistry. Their diverse reactivity allows for the design of functional materials and molecular assemblies .
Results and Outcomes
Quantitative data from biological assays, spectroscopic analyses, and structural characterization provide insights into the compound’s efficacy. Researchers assess cytotoxicity, antimicrobial activity, and other relevant parameters. The outcomes vary based on the specific application, but they contribute to our understanding of the compound’s potential.
Coordination Chemistry and Metal Complexes
- Matin, M. M., Matin, P., Rahman, M. R., Ben Hadda, T., Almalki, F. A., Mahmud, S., Ghoneim, M. M., Alruwaily, M., & Alshehri, S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864286
- Woolley, D. W. (1944). The Antifungal Activity of Some Nitrogen Compounds. Science, 99(2568), 37–38
- Shafiei, A., Khodabakhshi, S., & Foroumadi, A. (2020). Triazoles: A Valuable Scaffold in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 20(19), 1727–1745
- Farooq, U. (2021). Triazoles: A Comprehensive Review on Synthetic Strategies and Biological Activities. Journal of the Chemical Society of Pakistan, 43(1), 1–18
!Triazole Applications Figure 1: Therapeutically important agents containing the 1,2,4-triazole core.
Direcciones Futuras
Triazoles, including 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile, have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are important in various fields such as pharmaceutical chemistry, agrochemicals, and materials science . Future research may focus on synthesizing and studying their antimicrobial, antioxidant, and antiviral potential .
Propiedades
IUPAC Name |
5-phenyl-2H-triazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-8-9(12-13-11-8)7-4-2-1-3-5-7/h1-5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXACXWLKMFKIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





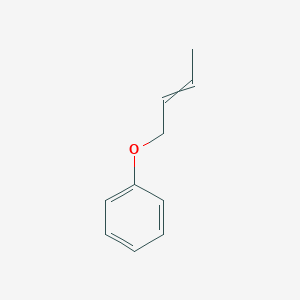
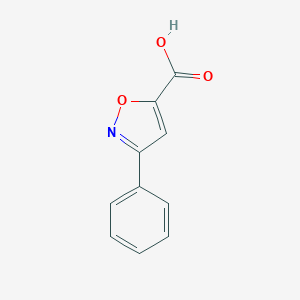
![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)
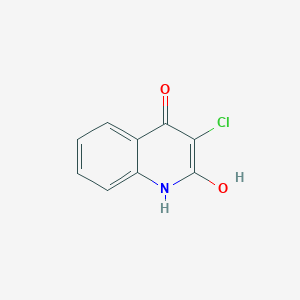
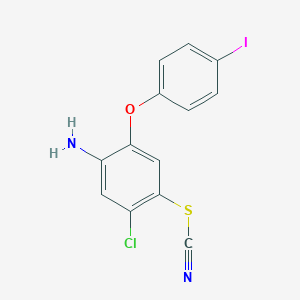

![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)
